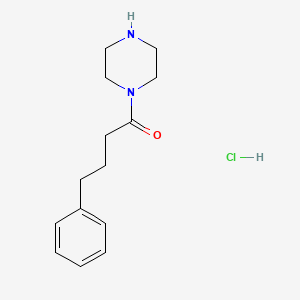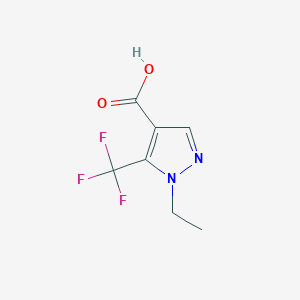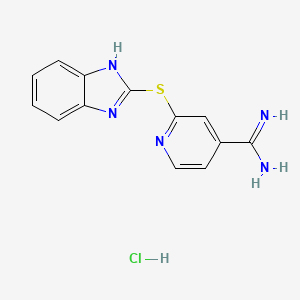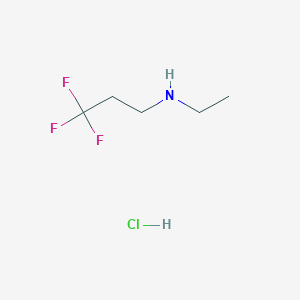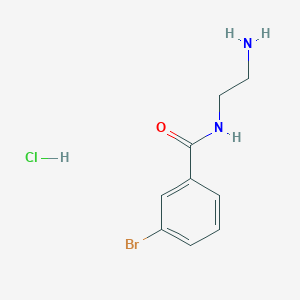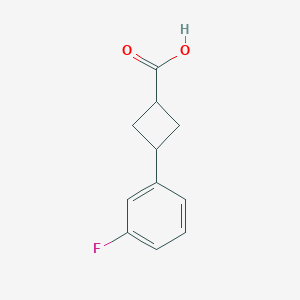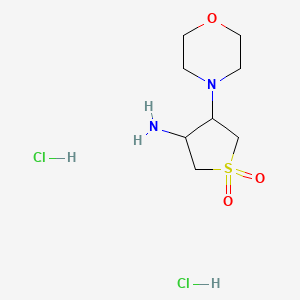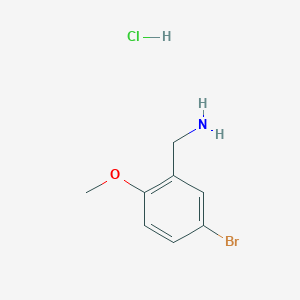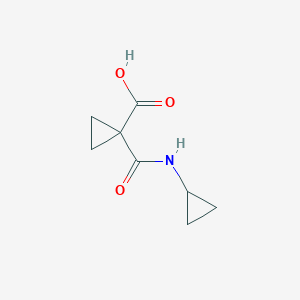
1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1235441-18-5 . It has a molecular weight of 169.18 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid” is1S/C8H11NO3/c10-6 (9-5-1-2-5)8 (3-4-8)7 (11)12/h5H,1-4H2, (H,9,10) (H,11,12) . This indicates that the compound has a cyclopropane ring fused to a carboxylic acid group . Physical And Chemical Properties Analysis
“1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 169.18 .Scientific Research Applications
Ethylene Precursor and Metabolism in Plants
1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor of ethylene in plants. Research has shown that labeled ACC is converted into non-volatile metabolites, including 1-(malonylamino)cyclopropane-1-carboxylic acid, in light-grown wheat leaves, confirming the natural occurrence of this conjugate in plants and highlighting its role in ethylene biosynthesis and regulation of plant growth (Hoffman, Yang, & McKeon, 1982). Additionally, sensitive assays for ACC have been developed to quantify this ethylene precursor in plant tissues, further underscoring its significance in plant biology (Lizada & Yang, 1979).
Biological Activity and Chemical Synthesis
ACC and its derivatives, including compounds with cyclopropane moieties, exhibit a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. Efforts have been made to isolate these compounds from natural sources, characterize them, and develop strategies for their total synthesis, demonstrating the potential of these substances in scientific research and applications (Coleman & Hudson, 2016).
Role as a Signaling Molecule
Recent findings suggest that ACC may serve a role beyond being just an ethylene precursor. It has been proposed as a signaling molecule, independent of ethylene biosynthesis, involved in regulating plant development, cell wall signaling, and response to pathogens. This expands the potential research applications of ACC-related compounds in understanding plant growth and defense mechanisms (Polko & Kieber, 2019).
ACC Transport and Metabolism
The transport and metabolism of ACC within plants have been identified as key areas of research. Studies have highlighted the conjugation, deamination, and transport processes of ACC, revealing its complex role in ethylene biosynthesis and signaling pathways. Understanding these processes is crucial for advancing agricultural practices and crop management strategies (Vanderstraeten & Van Der Straeten, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6(9-5-1-2-5)8(3-4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWXSEYUKVMGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



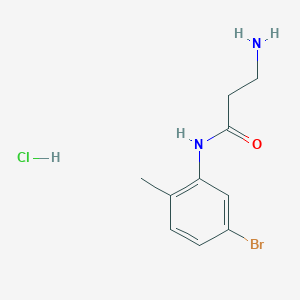
![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)
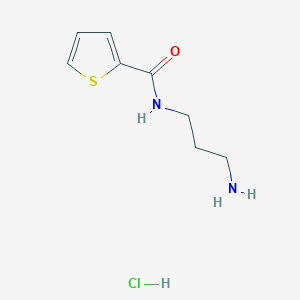
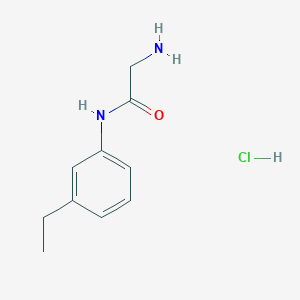
![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)
![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)
